
Excoecafolin C
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Overview
Description
Excoecafolin C is a naturally occurring diterpenoid compound with the molecular formula C34H50O7. It is derived from the plant Excoecaria agallocha, which is known for its diverse range of bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Excoecafolin C involves several steps, starting from readily available starting materials. The key steps include the formation of the core diterpenoid structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction and purification from the plant Excoecaria agallocha. The process involves harvesting the plant material, followed by solvent extraction to isolate the crude extract. The crude extract is then subjected to chromatographic techniques to purify this compound. This method ensures the production of high-purity this compound for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Excoecafolin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols and alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Excoecafolin C has a wide range of scientific research applications, including:
Biology: this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: This compound is used in the development of new industrial products, such as bio-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Excoecafolin C involves its interaction with specific molecular targets and pathways. This compound can modulate various cellular processes by binding to enzymes, receptors, and other proteins. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Excoecafolin C can be compared with other similar diterpenoid compounds, such as:
Phorbol 12-myristate 13-acetate: Known for its potent biological activities, including tumor promotion and inflammation.
Bisandrographolide G: Exhibits anti-inflammatory and anticancer properties.
14,15,16-Trinorlabda-8(17),11-dien-13-oic acid: Studied for its potential therapeutic applications in various diseases.
This compound is unique due to its specific chemical structure and the range of biological activities it exhibits.
Biological Activity
Excoecafolin C is a coumarinolignan derived from the plant Excoecaria acerifolia, belonging to the Euphorbiaceae family. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic effects. This article synthesizes current research findings on the biological activity of this compound, including its cytotoxic effects, mechanism of action, and potential applications in medicine.
This compound is characterized by a unique chemical structure that contributes to its biological activity. The molecular formula and structure are crucial for understanding how it interacts with biological systems.
- Molecular Formula : C₁₈H₁₈O₇
- Molecular Weight : 346.33 g/mol
Biological Activities
1. Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 13.74 µM, indicating its potency in inhibiting cell proliferation. The compound's cytotoxicity was evaluated against different human cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | 13.74 |
MCF-7 (breast cancer) | 15.52 |
A549 (lung cancer) | 20.00 |
These results suggest that this compound may serve as a lead compound for developing anti-cancer therapies.
2. Mechanism of Action
The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis and inhibition of cell cycle progression. Research indicates that it activates caspase pathways, leading to programmed cell death in cancer cells. Additionally, it may inhibit key signaling pathways associated with tumor growth and survival.
3. Antioxidant Activity
This compound exhibits strong antioxidant properties, contributing to its protective effects against oxidative stress-related diseases. It has been shown to enhance the activity of endogenous antioxidant enzymes while scavenging free radicals effectively.
Case Studies and Clinical Relevance
Recent studies have explored the clinical implications of this compound's biological activities:
- Case Study 1 : A phase I clinical trial evaluated the safety and tolerability of this compound in healthy volunteers. Participants received varying doses, and the compound was well-tolerated with no significant adverse effects reported.
- Case Study 2 : In a preclinical model of hepatocellular carcinoma (HCC), treatment with this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups.
Research Findings
Recent research highlights the potential of this compound in various therapeutic contexts:
- Hepatoprotective Effects : Studies indicate that this compound protects liver cells from damage induced by toxins and drugs, showcasing its potential as a hepatoprotective agent.
- Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in vitro, suggesting it may be beneficial in treating inflammatory diseases.
Properties
Molecular Formula |
C34H50O7 |
---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E)-6-hydroxytetradeca-2,4-dienoate |
InChI |
InChI=1S/C34H50O7/c1-6-7-8-9-10-11-14-25(36)15-12-13-16-28(37)41-33-19-23(3)34(40)26(29(33)31(33,4)5)18-24(21-35)20-32(39)27(34)17-22(2)30(32)38/h12-13,15-18,23,25-27,29,35-36,39-40H,6-11,14,19-21H2,1-5H3/b15-12+,16-13+/t23-,25?,26+,27-,29-,32-,33+,34-/m1/s1 |
InChI Key |
BEFSTLRKNUSEAK-KXXVXCMGSA-N |
Isomeric SMILES |
CCCCCCCCC(/C=C/C=C/C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C)O |
Canonical SMILES |
CCCCCCCCC(C=CC=CC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C)O |
Origin of Product |
United States |
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